邻苯二甲酰アニリド

描述

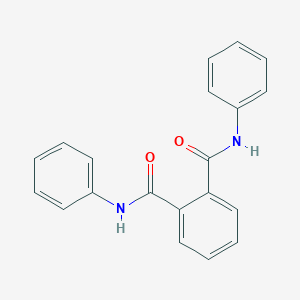

Phthalanilide, also known as Phthalanilide, is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

The exact mass of the compound N,N'-Diphenylphthaldiamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phthalanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalanilide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

磷脂阻断剂

邻苯二甲酰アニリドは、1962年にHirtとBerchtoldによって最初に「リン脂質阻断剤」として記載されました。 彼らは、四塩化炭素に溶解したレシチンが、水溶液から脂質相へのカチオン性染料の輸送を促進するという単純な生物物理学的モデルを使用しました .

抗腫瘍剤

隣苯二甲酰アニリドは、実験的腫瘍に対して活性を示すことが示されており、多くの構造的に関連する化合物の合成につながっています . これは、抗腫瘍剤としての潜在的な使用を意味します。

免疫抑制剤

隣苯二甲酰アニリドが抗腫瘍剤として効果的であるのと同じ特性により、免疫抑制剤としても使用できます . これは、自己免疫疾患の治療や臓器移植拒絶反応の予防に役立つ可能性があります。

脂質複合体の研究

隣苯二甲酰アニリドは、脂質複合体の研究に使用されてきました。 これらの複合体の特性を研究するために、染料が脂質相に移動することを阻害する能力が使用されてきました .

白血病における作用機序

P815およびP388白血病細胞株において、3つの異なる構造のWander誘導体に対する耐性が開発されました。 これらの誘導体のうちのいくつかでは交差耐性が認められないことから、異なる作用機序が示唆されます .

化学療法活性

隣苯二甲酰アニリドは、化学療法活性について研究されています。 細胞への迅速な吸収と阻害効果は、化学療法における潜在的な使用を意味します .

作用机制

Target of Action

Phthalanilide, also known as N,N’-Diphenylphthaldiamide, primarily targets macromolecular lipids . These lipids are distributed ubiquitously in mammalian tissues, principally in the nucleoplasm of the cell . The extent of the complex formation between the phthalanilides and the macromolecular lipids relates to both therapy and toxicity of the drugs .

Mode of Action

Phthalanilide interacts with its targets by forming a complex with macromolecular lipids . This interaction inhibits the transfer of cationic dyes from an aqueous solution into the lipid phase . The compound maximally inhibits dye transfer when at least two strongly basic groups are connected by several coplanar rings and by carbonamide groups .

Biochemical Pathways

Phthalanilide affects the biochemical pathways related to the synthesis of DNA, protein, lipid, and RNA . At low intracellular concentrations, there is extensive inhibition of both DNA and protein but minimal chemotherapeutic response . Lipid and RNA synthesis is inhibited at therapeutic intracellular concentrations of the drug .

Pharmacokinetics

These properties play a crucial role in the bioavailability of the compound

Result of Action

The molecular and cellular effects of Phthalanilide’s action include a significant fall in cell electrophoretic mobility, suggesting that the drug forms an irreversible complex with cell surface components, thereby lowering their zeta potential . Moreover, the highest concentrations of Phthalanilide adversely affect the liver, kidney, and oculomotor muscles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phthalanilide. It’s worth noting that environmental factors can significantly impact the behavior and effectiveness of many compounds .

生化分析

Biochemical Properties

Phthalanilide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Phthalanilide has been shown to inhibit the activity of certain enzymes involved in DNA and protein synthesis, thereby affecting cellular proliferation and survival . Additionally, Phthalanilide forms complexes with lipids, which can alter the biochemical properties of cell membranes and impact cellular signaling pathways .

Cellular Effects

Phthalanilide exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Phthalanilide can inhibit the synthesis of DNA, RNA, and proteins in cancer cells, leading to reduced cell proliferation and increased cell death . Furthermore, Phthalanilide affects lipid metabolism, which can impact the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of Phthalanilide involves several key interactions at the molecular level. Phthalanilide binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. This compound has been shown to inhibit DNA and protein synthesis by binding to the respective enzymes involved in these processes . Additionally, Phthalanilide can form complexes with lipids, which may alter the structure and function of cell membranes . These interactions ultimately result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of Phthalanilide in laboratory settings can change over time. Studies have shown that the stability and degradation of Phthalanilide can influence its long-term effects on cellular function. For instance, prolonged exposure to Phthalanilide can lead to the accumulation of lipid-bound and hydrophilic-bound forms of the compound within cells . These bound forms are associated with different biochemical and therapeutic responses, with lipid-bound Phthalanilide showing a stronger correlation with chemotherapeutic effects .

Dosage Effects in Animal Models

The effects of Phthalanilide vary with different dosages in animal models. At lower doses, Phthalanilide can inhibit DNA and protein synthesis without eliciting a strong chemotherapeutic response . At higher doses, Phthalanilide can inhibit lipid and RNA synthesis, leading to increased cell death and prolonged survival in animal models .

Metabolic Pathways

Phthalanilide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit the activity of enzymes involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, Phthalanilide can form complexes with lipids, which may affect the overall metabolic state of the cell . These interactions highlight the importance of Phthalanilide in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of Phthalanilide within cells and tissues are influenced by its interactions with transporters and binding proteins. Phthalanilide can form complexes with lipids, which facilitate its transport across cell membranes and its distribution within different cellular compartments . Additionally, the binding of Phthalanilide to specific transporters can affect its localization and accumulation within cells .

Subcellular Localization

Phthalanilide exhibits specific subcellular localization, which can influence its activity and function. This compound has been shown to localize primarily in the mitochondrial and nuclear fractions of cells . The subcellular localization of Phthalanilide is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for understanding the biochemical and therapeutic effects of Phthalanilide.

属性

IUPAC Name |

1-N,2-N-diphenylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACJWRVLBPZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167827 | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16497-41-9 | |

| Record name | N1,N2-Diphenyl-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16497-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016497419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylphthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

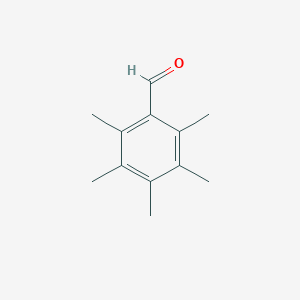

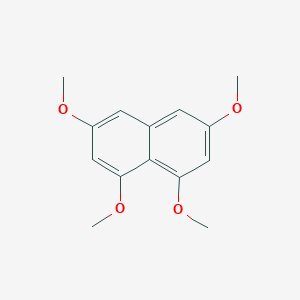

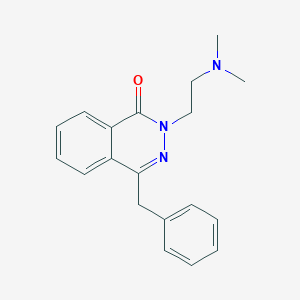

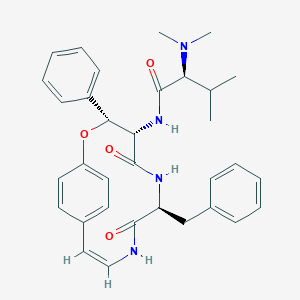

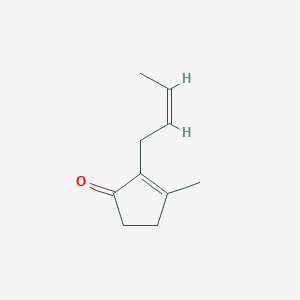

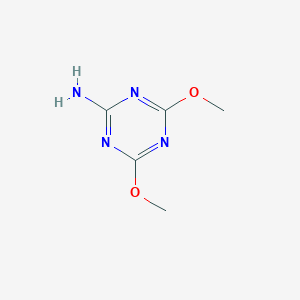

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B97415.png)